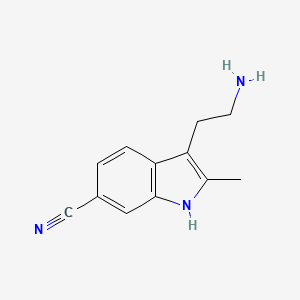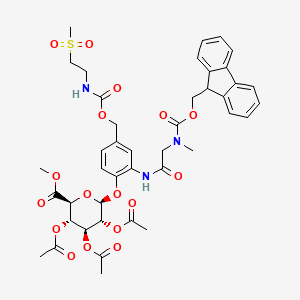
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate is a chemical compound with the molecular formula C6H7FLiNO3S and a molecular weight of 199.12 g/mol . This compound is known for its unique structural features, which include a lithium ion coordinated to a 3-fluoro-2-methoxypyridine-4-sulfinate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate typically involves the reaction of 3-fluoro-2-methoxypyridine-4-sulfinic acid with a lithium salt under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 0-25°C. The product is then isolated by filtration and purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of sulfides.
Common reagents and conditions used in these reactions include mild temperatures (0-50°C) and solvents like acetonitrile or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play crucial roles in various cellular processes . These interactions lead to modulation of signaling pathways, including Wnt/β-catenin and CREB/brain-derived neurotrophic factor, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate can be compared with other similar compounds, such as:
- Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate
- Lithium(1+) ion 3-bromo-2-methoxypyridine-4-sulfinate
- Lithium(1+) ion 3-iodo-2-methoxypyridine-4-sulfinate
These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The presence of different halogens can influence the reactivity and properties of these compounds, making this compound unique in terms of its specific chemical and biological activities .
Propriétés
IUPAC Name |
lithium;3-fluoro-2-methoxypyridine-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPHCGSEAKHSCQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
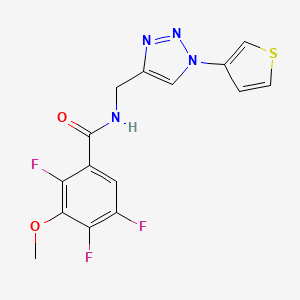

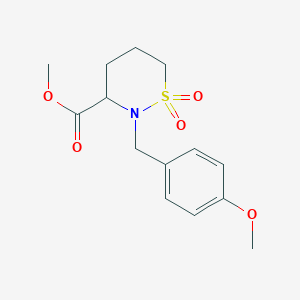
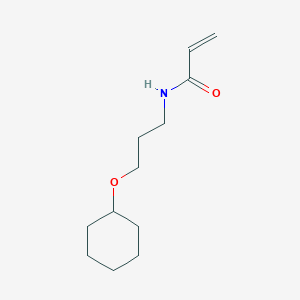
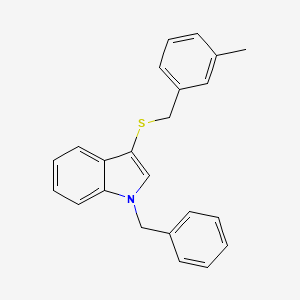
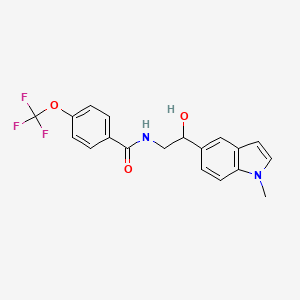
![4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one](/img/structure/B2781884.png)
![N-(2,4-difluorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2781887.png)
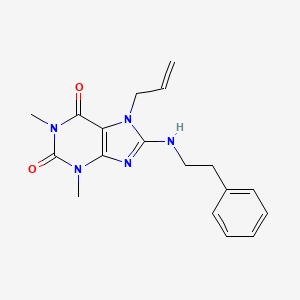

![N-(2-chlorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2781890.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
